molecular formula C21H25N3O3 B250061 4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Cat. No. B250061
M. Wt: 367.4 g/mol
InChI Key: JSMOKXSOYRXXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. It is a small molecule that is commonly referred to as EPPB, and it has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of EPPB involves the inhibition of the deubiquitinase enzyme USP14. USP14 is a member of the ubiquitin-specific protease family of enzymes, which are responsible for the removal of ubiquitin from proteins. By inhibiting USP14, EPPB prevents the removal of ubiquitin from proteins, leading to an accumulation of ubiquitinated proteins. This accumulation can have a wide range of effects on protein function and turnover, depending on the specific proteins involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EPPB are largely dependent on the specific proteins involved in the ubiquitination process. However, some general effects have been observed in studies using EPPB. For example, EPPB has been shown to increase the levels of ubiquitinated proteins in cells, which can lead to the degradation of these proteins by the proteasome. Additionally, EPPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPPB in lab experiments is its specificity for USP14. Because EPPB specifically inhibits USP14, it can be used to study the effects of ubiquitination on protein function and turnover without affecting other deubiquitinase enzymes. Additionally, EPPB is a small molecule that can be easily synthesized and purified, making it a convenient tool for researchers. However, one limitation of using EPPB is its potential toxicity. While EPPB has been shown to be relatively non-toxic in vitro, its effects in vivo are not well understood.

Future Directions

There are several future directions for research involving EPPB. One area of interest is the development of EPPB analogs with improved specificity and potency for USP14. Additionally, further studies are needed to understand the effects of EPPB on protein function and turnover in different cell types and under different conditions. Finally, the potential applications of EPPB in cancer therapy should be further explored, including its effects on tumor growth and metastasis.

Synthesis Methods

The synthesis of EPPB is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 4-methyl-1-piperazinecarboxylic acid with thionyl chloride to produce 4-methyl-1-piperazinecarbonyl chloride. This intermediate is then reacted with 2-aminobenzamide to produce the desired product, EPPB. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

EPPB has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is its use as a tool for studying protein ubiquitination. Ubiquitination is a post-translational modification that plays a crucial role in regulating protein function and turnover. EPPB has been shown to inhibit the activity of the deubiquitinase enzyme USP14, which is involved in the removal of ubiquitin from proteins. By inhibiting USP14, EPPB can be used to study the effects of ubiquitination on protein function and turnover.

properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

4-ethoxy-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H25N3O3/c1-3-27-17-10-8-16(9-11-17)20(25)22-19-7-5-4-6-18(19)21(26)24-14-12-23(2)13-15-24/h4-11H,3,12-15H2,1-2H3,(H,22,25)

InChI Key

JSMOKXSOYRXXHD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C

Origin of Product

United States

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